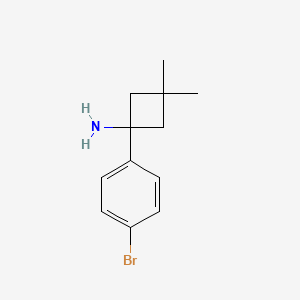

1-(4-Bromophenyl)-3,3-dimethylcyclobutan-1-amine

Descripción general

Descripción

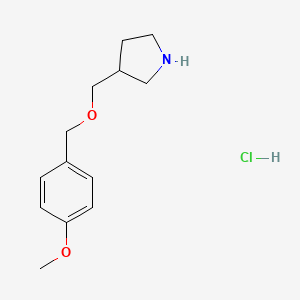

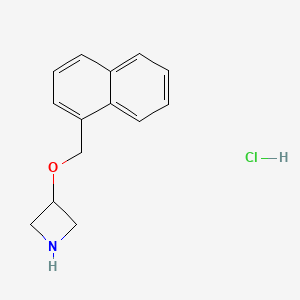

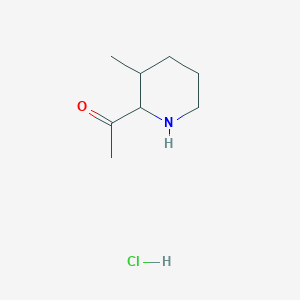

The compound “1-(4-Bromophenyl)-3,3-dimethylcyclobutan-1-amine” would be a cyclobutane derivative with a bromophenyl group and an amine group attached. Cyclobutane is a simple cyclic hydrocarbon with a four-membered ring, and the presence of bromophenyl and amine groups could impart unique chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 3,3-dimethylcyclobutan-1-amine with a 4-bromophenyl derivative. The exact method would depend on the specific reactants and conditions .Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as X-ray crystallography . The bromophenyl group would likely be planar due to the sp2 hybridization of the carbon atoms in the phenyl ring, while the cyclobutane ring would have a puckered conformation due to angle strain.Chemical Reactions Analysis

The bromophenyl group in these compounds is a reactive site that can participate in further chemical reactions, such as Suzuki cross-coupling.Aplicaciones Científicas De Investigación

Radical Cation Chain Reactions

Electrospray ionization mass spectrometry (ESI-MS) coupled with a microreactor has been utilized for investigating reactions in solution that proceed via radical cations as reactive intermediates. The study of tris(p-bromophenyl)aminium hexachloroantimonate-mediated [2+2] cycloaddition is an example where this technique was employed to detect and characterize transient radical cations directly in the reacting solution, showcasing the compound's role in preparatively interesting electron-transfer-initiated chain reactions (Meyer & Metzger, 2003).

Synthesis of Benzimidazoles

The reaction of o-Bromophenyl isocyanide with primary amines under CuI catalysis to afford 1-substituted benzimidazoles has been reported. This process yields moderate to good yields of benzimidazoles, demonstrating the compound's utility in organic synthesis and the development of heterocyclic compounds (Lygin & Meijere, 2009).

Bischler Indole Synthesis

Research into the cyclization of amino ketones derived from phenacyl bromide and 4-bromophenacyl bromide has led to the synthesis of 2-arylindoles over 3-arylindoles, with the structure of the resulting compounds confirmed by X-ray diffraction studies. This underscores the compound's significance in the synthesis of indole derivatives, a class of compounds with wide-ranging applications in medicinal chemistry (Black et al., 1980).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-(4-bromophenyl)-3,3-dimethylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c1-11(2)7-12(14,8-11)9-3-5-10(13)6-4-9/h3-6H,7-8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTHCLZWGRHHJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(C2=CC=C(C=C2)Br)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-3,3-dimethylcyclobutan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B1466282.png)

![(1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-yl)methanol](/img/structure/B1466288.png)

![1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466291.png)